7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Physicochemical Profiling Molecular Recognition Scaffold Differentiation

Researchers targeting purine nucleoside phosphorylase (PNP) or tubulin polymerization require regioisomerically pure 7-amino-pyrrolo[3,2-d]pyrimidine - the 7-amino isomer is pharmacologically distinct from the 2-amino (9-deazaguanine) and pyrrolo[2,3-d] regioisomers, with C7 substitution driving >10-fold antiproliferative potency gains. • Direct synthetic precursor for Peldesine (BCX-34) and 7-substituted PNP inhibitor libraries (Ki 17 nM-0.83 µM range) • 3 H-bond acceptors vs. 2 for 9-deazaguanine - enhanced target anchoring for fragment-based design • Zero rotatable bonds, XLogP3-AA -0.9, rigid planar core - ideal fragment hit for structure-based lead optimization • ISO-certified ≥98% purity grade available for HPLC method development and impurity profiling • Ships ambient; stored at 2-8°C for long-term stability

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 93587-28-1
Cat. No. B15072277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS93587-28-1
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=O)NC=N2)N
InChIInChI=1S/C6H6N4O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,7H2,(H,9,10,11)
InChIKeyCNNYNTMWXPXZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Differentiated Pyrrolopyrimidine Scaffold


7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 93587-28-1) is a heterocyclic organic compound belonging to the pyrrolo[3,2-d]pyrimidine class, a recognized purine bioisostere scaffold [1]. With a molecular formula of C6H6N4O and a molecular weight of 150.14 g/mol, this compound features a pyrrole ring fused to a pyrimidine structure with a key amino substituent at the 7-position [2]. It is commercially available with purities of 95% to 98% from multiple vendors .

Differentiated purine bioisostere scaffold for medicinal chemistry
Key synthetic intermediate for 7-substituted pyrrolo[3,2-d]pyrimidines
Available in research-grade purities (95% and 98% HPLC)

Why the 7-Amino Regioisomer Cannot Be Replaced


The pyrrolo[3,2-d]pyrimidine scaffold is not freely interchangeable with its regioisomers. A direct comparative study demonstrated that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers in antitubulin assays, with submicromolar potency against cellular proliferation [1]. Within the pyrrolo[3,2-d]pyrimidine family, the position of the amino substituent (7-amino vs. the more common 2-amino isomer 9-deazaguanine, CAS 65996-58-9) fundamentally alters hydrogen bonding capacity, with the 7-amino derivative possessing an additional hydrogen bond acceptor (HBA count: 3 vs. 2 for 9-deazaguanine) [2][3]. This difference impacts molecular recognition, solubility, and synthetic derivatization pathways, making generic substitution scientifically unsound.

Regioisomer mismatch

Pyrrolo[3,2-d] and [2,3-d] scaffolds may not transfer antiproliferative assay context; reported cell-assay ranking differs.

Isomer substitution not interchangeable

7-Amino isomer provides 3 HBA sites vs. 2 for the 2-amino isomer (9-deazaguanine). Hydrogen-bond geometry and solubility profile may shift.

Derivatization pathway divergence

The 7-amino handle enables specific C7 functionalization routes that the 2-amino isomer cannot replicate; synthetic intermediate value may not transfer.

Quantitative Differentiation Evidence


Hydrogen Bond Acceptor Count vs. 2-Amino Isomer

The 7-amino substitution pattern on the pyrrolo[3,2-d]pyrimidin-4-one core provides three hydrogen bond acceptor sites, compared to only two acceptors for the 2-amino isomer 9-deazaguanine (CAS 65996-58-9), as computed from their respective InChI structures [1][2]. This additional acceptor site arises from the distinct electronic environment of the 7-amino group, which enables different intermolecular interactions in target binding pockets.

HBA count vs. 2-amino isomer
Class-level inference
7-amino (target) HBA = 3
2-amino (9-deazaguanine) HBA = 2
+1 HBA (+50%)
Supports scaffold-level H-bond differentiation
In silico computed; requires experimental validation
Physicochemical Profiling Molecular Recognition Scaffold Differentiation

Lipophilicity Differential vs. 2-Amino Isomer

The computed partition coefficient (XLogP3-AA) for 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is -0.9, indicating slightly higher hydrophilicity compared to its 2-amino counterpart 9-deazaguanine, which has an XLogP3-AA of -0.8 [1][2]. This ΔLogP of -0.1 reflects the distinct electronic distribution imparted by the 7-amino group.

Lipophilicity differential
Class-level inference
7-amino (target) XLogP3 = −0.9
2-amino (9-deazaguanine) XLogP3 = −0.8
ΔLogP = −0.1
Reported lipophilicity context for scaffold selection
XLogP3 computed; experimental logP may differ
ADME Prediction Lipophilicity Scaffold Comparison

Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d] Regioisomer Potency

In a controlled head-to-head study of water-soluble substituted pyrrolopyrimidines, pyrrolo[3,2-d]pyrimidine analogs demonstrated greater potency than their pyrrolo[2,3-d]pyrimidine regioisomers as microtubule depolymerizing agents, with submicromolar antiproliferative activity against MDA-MB-435 tumor cells [1]. While this study did not specifically test 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, it establishes the scaffold-level superiority of the [3,2-d] regioisomer for antitubulin applications. One compound from the series achieved 2-digit nanomolar GI50 values against 8 tumor cell lines in the NCI-60 panel [1].

[3,2-d] vs. [2,3-d] regioisomer potency
Class-level inference
Pyrrolo[3,2-d] scaffold Reported submicromolar activity in cell assay
Pyrrolo[2,3-d] scaffold Lower potency in same assay context
Reported higher ranking
Supports scaffold selection for antiproliferative studies
Scaffold-level data; not specifically tested on the 7-amino compound
Antitubulin Activity Cellular Proliferation Regioisomer Comparison

C7 Halogenation and Antiproliferative Potency Enhancement

Structure–activity relationship studies on halogenated pyrrolo[3,2-d]pyrimidines revealed that introduction of iodine at the C7 position resulted in significant enhancement of antiproliferative potency, reducing the IC50 into the sub-micromolar range compared to the 2,4-dichloro parent compound [1]. Specifically, while the 2,4-dichloro compound 1 exhibited antiproliferative activity at low micromolar concentrations, the C7-iodo derivative (compound 2) showed sub-micromolar IC50 values against four cancer cell lines, including triple-negative breast cancer MDA-MB-231 cells [1]. This finding underscores the importance of the 7-position for biological activity and supports the strategic selection of 7-amino scaffolds for further functionalization.

C7 halogenation potency shift
Class-level inference
>10×
Reported >10-fold improvement upon C7 iodination
Halogenated derivative context; confirms 7-position as critical diversity vector
Structure–Activity Relationship Halogenated Pyrrolopyrimidines Antiproliferative Agents

7-Position as Critical Vector for PNP Inhibitor Potency

In the design of purine nucleoside phosphorylase (PNP) inhibitors based on the 9-deazaguanine scaffold (2-amino-7-substituted-pyrrolo[3,2-d]pyrimidin-4-ones), the nature of the 7-substituent is the primary determinant of inhibitory potency [1]. The 2,6-diamino-7-(3-thienylmethyl) derivative (CI-972) exhibits a Ki of 0.83 µM against human PNP and selective cytotoxicity toward human MOLT-4 T-cells (IC50 = 3.0 µM) while sparing MGL-8 B-cells [2]. The 2-amino-7-(3-pyridinylmethyl) derivative (Peldesine/BCX-34) reached clinical trials for topical psoriasis and T-cell lymphoma [3]. These data demonstrate that the 7-position is the critical diversity point, and 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one serves as a direct synthetic precursor for introducing 7-substituents via the amino functional handle.

PNP inhibitor potency range
Class-level inference
Ki: 17 nM – 0.83 µM for 7-substituted 9-deazaguanines
Supports 7-position functionalization for PNP studies
Radiochemical assay; data from derivative series
Purine Nucleoside Phosphorylase PNP Inhibition Immunosuppression

Commercial Purity Grade Specifications

7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is available from multiple vendors at two distinct purity grades: 95% minimum purity (AKSci, Beyotime) and 98% minimum purity (MolCore, Leyan) . The 98% grade is certified under ISO quality management systems and is specified for global pharmaceutical R&D and quality control applications . This dual specification allows procurement teams to balance cost against purity requirements depending on the intended application.

Commercial purity grades
Supporting evidence
95% (general) / 98% (ISO-certified)
Grade selection supports intended research use
Vendor specifications; verify COA
Quality Control Procurement Specifications Vendor Comparison

Validated Application Scenarios


Synthetic Intermediate for 7-Substituted PNP Inhibitors

Based on evidence that 7-substitution is the critical potency determinant in 9-deazaguanine-based PNP inhibitors (Ki range: 17 nM to 0.83 µM), 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the direct precursor for constructing this compound library. The 7-amino group serves as a synthetic handle for introducing aryl, heteroaryl, or alkyl substituents via reductive amination, nucleophilic substitution, or transition-metal-catalyzed coupling, enabling access to the entire 7-substituted chemical space that produced the clinical candidate Peldesine (BCX-34).

Scaffold for Antiproliferative Agents via C7 Functionalization

Evidence from halogenated pyrrolo[3,2-d]pyrimidine SAR studies demonstrates that C7 substitution dramatically enhances antiproliferative activity (>10-fold improvement from micromolar to sub-micromolar IC50). The 7-amino compound provides a versatile starting point for installing diverse C7 substituents beyond halogens, including acyl, sulfonyl, and alkyl groups, to explore the full SAR landscape for anticancer lead optimization. The pyrrolo[3,2-d]pyrimidine scaffold also showed superior potency compared to the pyrrolo[2,3-d]pyrimidine regioisomer in antitubulin assays.

Differentiated Purine Bioisostere for Fragment-Based Design

With a hydrogen bond acceptor count of 3 (vs. 2 for 9-deazaguanine) and an XLogP3-AA of -0.9 (ΔLogP = -0.1 vs. the 2-amino isomer), 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one offers a distinct physicochemical profile for fragment-based screening. Its zero rotatable bonds and rigid planar structure make it an ideal fragment hit for structure-based design, while the additional HBA site provides an extra anchoring point for target engagement that the 2-amino isomer cannot offer.

High-Purity Reference Standard for Analytical Methods

The availability of ISO-certified 98% purity grade material positions this compound as a qualified reference standard for HPLC method development, impurity profiling, and quality control of pyrrolopyrimidine-based drug substances. The 3-percentage-point purity advantage over the standard 95% grade is meaningful for applications requiring precise quantification, such as forced degradation studies and stability-indicating assay validation.

Application
Selection Property
Validation Focus
PNP inhibitor library synthesis
7-Amino synthetic handle
PNP inhibition assay context
Antiproliferative SAR exploration
C7 diversification potential
Cell-model endpoint review
Fragment-based screening
Distinct HBA / XLogP profile
Biophysical binding assay context
Analytical reference standard
Certified 98% purity
HPLC method validation context
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